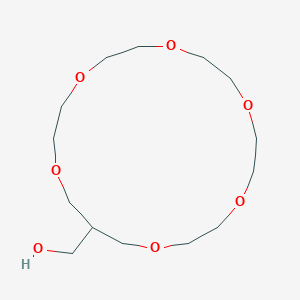![molecular formula C18H40N6O4 B14408128 Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine CAS No. 87016-02-2](/img/structure/B14408128.png)
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is a complex organic compound that combines the properties of acetic acid and guanidine derivatives This compound is known for its unique chemical structure, which includes a long alkyl chain and guanidine functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine typically involves the reaction of dodecylamine with cyanamide, followed by the addition of acetic acid. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. The process can be summarized as follows:
Dodecylamine and Cyanamide Reaction: Dodecylamine reacts with cyanamide to form a guanidine intermediate.
Addition of Acetic Acid: The guanidine intermediate is then treated with acetic acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The process may include steps such as purification and crystallization to ensure the compound’s purity and quality.
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the guanidine groups, leading to different derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the guanidine groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or other reduced derivatives.
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s guanidine groups make it useful in studying protein interactions and enzyme functions.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine involves its interaction with molecular targets through its guanidine groups. These groups can form hydrogen bonds and ionic interactions with proteins and enzymes, affecting their function. The long alkyl chain allows the compound to integrate into lipid membranes, potentially altering membrane properties and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acetic acid;2-[12-(aminomethyl)dodecyl]guanidine: Similar structure but with an aminomethyl group instead of a diaminomethylideneamino group.
Acetic acid;2-[12-(methylamino)dodecyl]guanidine: Contains a methylamino group, leading to different chemical properties.
Uniqueness
Acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine is unique due to its specific combination of functional groups and long alkyl chain. This structure provides distinct chemical reactivity and biological activity, making it valuable for various applications.
Eigenschaften
CAS-Nummer |
87016-02-2 |
|---|---|
Molekularformel |
C18H40N6O4 |
Molekulargewicht |
404.5 g/mol |
IUPAC-Name |
acetic acid;2-[12-(diaminomethylideneamino)dodecyl]guanidine |
InChI |
InChI=1S/C14H32N6.2C2H4O2/c15-13(16)19-11-9-7-5-3-1-2-4-6-8-10-12-20-14(17)18;2*1-2(3)4/h1-12H2,(H4,15,16,19)(H4,17,18,20);2*1H3,(H,3,4) |
InChI-Schlüssel |
KMYJWZPUVARENG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)O.CC(=O)O.C(CCCCCCN=C(N)N)CCCCCN=C(N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


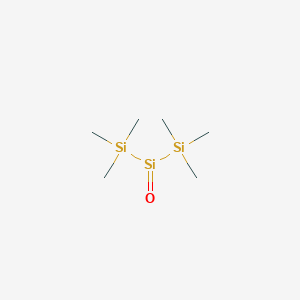

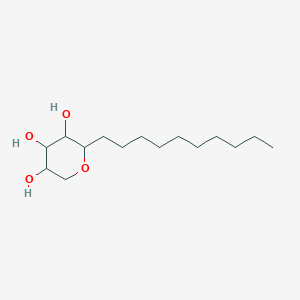
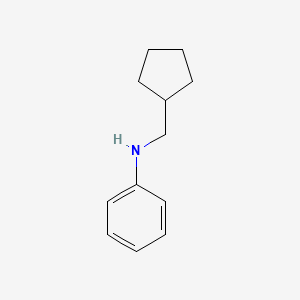
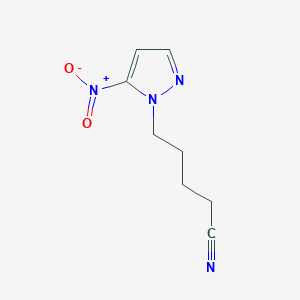
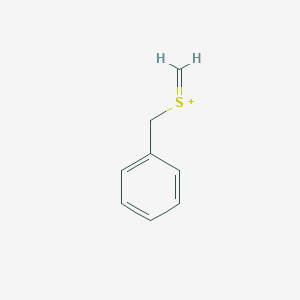
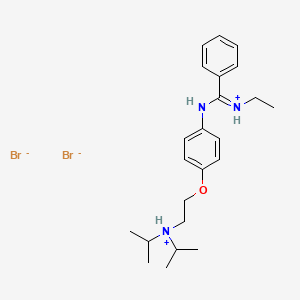

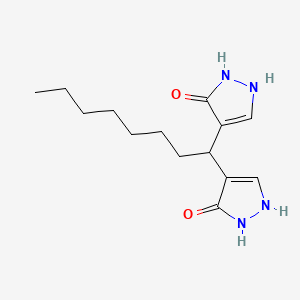

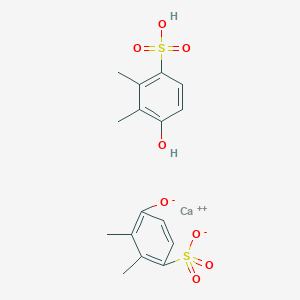
![1-ethyl-4-[(1E,3E,5E)-1-(1-ethylquinolin-1-ium-4-yl)-5-(1-ethylquinolin-4-ylidene)penta-1,3-dien-3-yl]quinolin-1-ium;dichloride](/img/structure/B14408088.png)

